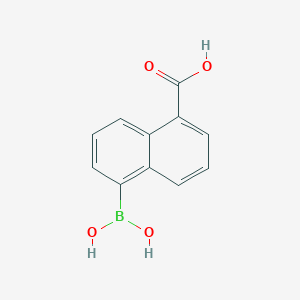

5-Borono-1-naphthoic acid

Description

Properties

IUPAC Name |

5-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMJISAJLZTPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681865 | |

| Record name | 5-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-11-6 | |

| Record name | 5-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Borono-1-naphthoic acid CAS number

An In-Depth Technical Guide to 5-Borono-1-naphthoic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 216060-11-6), a bifunctional naphthalene derivative of significant interest to researchers in medicinal chemistry and materials science. Boronic acids have emerged as a pivotal class of compounds in drug discovery, with several FDA-approved drugs featuring this moiety.[1][2] This document delineates the physicochemical properties, a validated synthesis protocol, characterization methods, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

This compound is a unique chemical entity that combines the rigid, aromatic scaffold of naphthalene with two key functional groups: a carboxylic acid at the 1-position and a boronic acid at the 5-position. This dual functionality makes it a versatile building block for creating complex molecular architectures.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 216060-11-6 | [3] |

| Molecular Formula | C₁₁H₉BO₄ | [3] |

| Molecular Weight | 216.00 g/mol | [3] |

| SMILES Code | O=C(O)C1=C2C=CC=C(B(O)O)C2=CC=C1 | [3] |

| Appearance | Typically an off-white to white solid | N/A |

| pKa (Boronic Acid) | ~9-10 (estimated) | [1] |

The boronic acid group is a Lewis acid with a pKa typically around 9, meaning it is largely protonated and neutral under physiological pH conditions.[1] This property, along with its ability to form reversible covalent bonds with diols, is central to its utility in medicinal chemistry, particularly in the design of enzyme inhibitors.[4]

Synthesis and Purification Protocol

The most reliable and common route to synthesize this compound is through a lithium-halogen exchange on its bromo-precursor, 5-Bromo-1-naphthoic acid (CAS: 16726-67-3), followed by quenching with a trialkyl borate. This method is favored for its high yield and predictability.

Causality in Experimental Design:

The choice of an organolithium-mediated reaction over a Grignard-based approach is deliberate. Lithium-halogen exchange is often faster and more efficient at the extremely low temperatures required to prevent side reactions with the carboxylic acid moiety (after in-situ protection). The temperature of -78 °C (dry ice/acetone bath) is critical for maintaining the stability of the aryllithium intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-Bromo-1-naphthoic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation/Protection: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.2 eq) dropwise via syringe. The first equivalent deprotonates the carboxylic acid, forming the lithium carboxylate, which protects it from further reaction. The second equivalent initiates the lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise. The reaction mixture should be stirred at this temperature for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. This step hydrolyzes the borate ester to the desired boronic acid. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel to yield pure this compound.

Self-Validating System:

The success of this protocol is validated at each stage. The formation of the aryllithium can be monitored by quenching a small aliquot with D₂O and observing deuterium incorporation via mass spectrometry. The final product's purity and identity must be confirmed by HPLC, LC-MS, and NMR spectroscopy to ensure it is suitable for downstream applications.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable intermediate. The boronic acid can act as a key pharmacophore or as a versatile handle for chemical modification, while the carboxylic acid provides a point for conjugation or modulation of physicochemical properties.

A. As a Pharmacophore in Enzyme Inhibition

Boronic acids are renowned for their ability to inhibit serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function. The proteasome inhibitor Bortezomib (Velcade®), a landmark boron-containing drug approved for treating multiple myeloma, exemplifies this principle.[1] While this compound itself is not a drug, its core structure can be incorporated into larger molecules designed to target specific enzymes where the naphthalene scaffold can provide beneficial hydrophobic or π-stacking interactions.

B. As a Building Block in Cross-Coupling Reactions

The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This makes this compound an excellent building block for synthesizing complex organic molecules. Researchers can couple the boronic acid with various aryl or vinyl halides to construct novel compounds for drug screening libraries or advanced materials. The carboxylic acid group can be used before or after coupling to attach the molecule to linkers, polymers, or other scaffolds.[7]

Caption: Role as a building block in Suzuki coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is limited, related compounds like 1-naphthoic acid and bromo-naphthoic acids are known to cause skin and eye irritation.[6][8]

-

Hazard Statements (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]

-

Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids can undergo self-condensation (dehydration) to form boroxines, so storage in a desiccator is recommended.

Conclusion

This compound (CAS: 216060-11-6) is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis from commercially available precursors is well-established, and its dual functionality provides a robust platform for creating novel molecular entities. By understanding its core properties and leveraging its reactivity, researchers can effectively employ this compound to advance their scientific objectives.

References

- 1. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 216060-11-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]

- 6. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Borono-1-Naphthoic Acid

Introduction: The Significance of 5-Borono-1-Naphthoic Acid in Modern Drug Discovery

This compound is an intriguing bifunctional molecule that marries the rigid, aromatic scaffold of naphthalene with the versatile reactivity of a boronic acid and the ionizable nature of a carboxylic acid. This unique combination of functional groups makes it a compound of significant interest to researchers, scientists, and drug development professionals. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds. This capability is invaluable in the construction of complex molecular architectures required for novel therapeutic agents.

The naphthalene core provides a lipophilic and sterically defined framework, often utilized in the design of molecules targeting specific biological pathways. The carboxylic acid group, on the other hand, imparts aqueous solubility and provides a handle for ionic interactions or further chemical modification. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in medicinal chemistry, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on the established methodologies for determining these properties, drawing comparisons with the well-characterized parent compound, 1-naphthoic acid, and its halo-substituted analogue, 5-bromo-1-naphthoic acid. This approach offers a robust framework for researchers to characterize this compound and unlock its full potential in their research endeavors.

Molecular Structure and Key Physicochemical Parameters

A thorough understanding of a molecule's physicochemical profile is the bedrock of its application in research and development. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug design.

Structural Attributes

This compound possesses a naphthalene ring system substituted with a carboxylic acid at the 1-position and a boronic acid group at the 5-position. The spatial arrangement and electronic interplay of these functional groups dictate its chemical reactivity and physical behavior.

Table 1: Key Structural and Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Naphthoic Acid[1][2] | 5-Bromo-1-naphthoic acid |

| Molecular Formula | C₁₁H₉BO₄ | C₁₁H₈O₂ | C₁₁H₇BrO₂ |

| Molecular Weight | 215.99 g/mol | 172.18 g/mol | 251.08 g/mol [3] |

| Appearance | White to off-white solid (Predicted) | White to cream to brown powder[4] | |

| Melting Point (°C) | Not available | 159-165[4] | |

| Boiling Point (°C) | Not available | 300 | |

| Predicted pKa | Carboxylic Acid: ~3.5-4.0Boronic Acid: ~8.5-9.0 | 3.69 (experimental) | Carboxylic Acid: ~3.4-3.8 |

| Predicted LogP | ~2.5-3.0 | 3.1 (experimental) | 3.8 (computed)[3] |

Acidity and pKa Determination: A Gateway to Understanding Ionization

The acidity, quantified by the pKa value, is a critical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological targets at physiological pH. This compound is a polyprotic acid, with ionizable protons on both the carboxylic acid and boronic acid moieties. The pKa of the carboxylic acid is expected to be in the acidic range, while the boronic acid will have a pKa in the mildly basic range.

Causality Behind Experimental Choices: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. This technique relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-5 mM. A co-solvent such as methanol or DMSO may be used if solubility is limited, though this can affect the measured pKa.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.

-

Initial pH Adjustment: For the determination of the carboxylic acid pKa, the solution can be titrated directly with NaOH. To determine both pKa values, the initial pH of the solution should be lowered to ~2 with 0.1 M HCl.

-

Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the carboxylic acid pKa, and the second to the boronic acid pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and distribution in biological systems. The presence of both a polar carboxylic acid group and a nonpolar naphthalene ring in this compound suggests a complex solubility profile that will be highly dependent on the pH of the medium.

Causality Behind Experimental Choices: The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Experimental Protocol: Solubility Determination by the Gravimetric Method

This protocol describes the determination of the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining solid particles.

-

Quantification of Dissolved Solute: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh.

-

Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the decomposition point of the compound.

-

Final Weighing: Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Caption: Gravimetric method for solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will reveal the chemical shifts and coupling patterns of the aromatic protons, while ¹³C NMR will identify the carbon environments.

Expected ¹H NMR Spectral Features:

-

A downfield singlet for the carboxylic acid proton (typically >10 ppm), which may be broad and exchangeable with D₂O.

-

A complex multiplet pattern in the aromatic region (typically 7-9 ppm) corresponding to the six protons on the naphthalene ring.

-

A broad singlet for the B(OH)₂ protons, which is also exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

A signal for the carboxylic carbon (typically 165-185 ppm).

-

Multiple signals in the aromatic region (typically 110-150 ppm) for the naphthalene carbons. The carbon attached to the boronic acid group will show a characteristic chemical shift.

Experimental Protocol: NMR Sample Preparation for Boronic Acids

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For quantitative NMR, a known amount of an internal standard can be added.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected FT-IR Spectral Features:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]

-

A strong C=O stretching absorption from the carboxylic acid, typically around 1700-1725 cm⁻¹.[5]

-

C-O stretching and O-H bending vibrations from the carboxylic acid in the fingerprint region.

-

A broad O-H stretching band from the boronic acid group.

-

B-O stretching vibrations.

-

C=C stretching absorptions from the aromatic naphthalene ring.

Experimental Protocol: FT-IR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the FT-IR spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

The molecular ion peak (M⁺) corresponding to the exact mass of this compound.

-

Fragmentation patterns corresponding to the loss of water, carbon dioxide, and other characteristic fragments.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).[6][7]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.[6][7]

Caption: Overview of spectroscopic techniques for characterization.

Conclusion: A Foundation for Future Research

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this molecule remains to be fully elucidated in the scientific literature, the detailed protocols and comparative analysis with related compounds presented herein offer a clear path forward for researchers. The systematic application of these methodologies will not only provide a definitive characterization of this compound but also enable its rational application in the design and development of novel chemical entities with therapeutic potential. The insights gained from a thorough understanding of its pKa, solubility, and spectroscopic fingerprint will undoubtedly accelerate its journey from a promising building block to a valuable tool in the hands of medicinal chemists and materials scientists.

References

-

PubChem. (n.d.). 5-Hydroxy-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 1-Naphthoic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

- Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 52-60.

- Chickos, J. S., et al. (n.d.). The energetics of the isomeric 1- and 2-naphthoic acids. University of Missouri–St. Louis.

-

PubChem. (n.d.). naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Amino-1-naphthoic acid. Retrieved from [Link]

- Zhang, Y., et al. (2020). Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five.

- Kim, J., et al. (2023). Organic acid quantification by LC-MS/MS. Bio-protocol, 13(12), e4728.

-

Bio-protocol. (2018). Organic Acids Quantification. Retrieved from [Link]

- MetBioNet. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.

- University of California, Davis. (n.d.).

- Martins, F. T., et al. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(16), 4388-4395.

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

Sources

- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A10273.22 [thermofisher.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Borono-1-naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-borono-1-naphthoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document navigates the theoretical principles governing the dissolution of this bifunctional molecule. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide establishes a predictive framework based on the well-documented behavior of analogous compounds, namely 1-naphthoic acid and various arylboronic acids. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable data tailored to their specific applications. The significance of understanding these solubility characteristics is contextualized through the lens of its applications, particularly in medicinal chemistry and as a building block in cross-coupling reactions.

Introduction: The Significance of this compound and Its Solubility

This compound is a fascinating bifunctional molecule, integrating the structural rigidity and aromaticity of a naphthalene core with the versatile reactivity of both a carboxylic acid and a boronic acid. This unique combination makes it a valuable building block in several areas of chemical research. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] In the realm of drug discovery, the incorporation of boronic acids into molecules has led to the development of several FDA-approved drugs, where they can act as enzyme inhibitors or enhance pharmacokinetic profiles.[2][3][4] The carboxylic acid group, on the other hand, provides a handle for further derivatization and can influence the molecule's physicochemical properties, including its solubility and potential for biological interactions.

A thorough understanding of the solubility of this compound in organic solvents is of paramount importance for its practical application. In organic synthesis, the choice of solvent directly impacts reaction kinetics, yields, and the ease of purification. For drug development professionals, solubility is a critical determinant of a compound's bioavailability and is a key parameter in formulation studies. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the tools to accurately measure and predict its behavior in various organic media.

Theoretical Framework: Understanding the Solubility of Arylboronic Acids

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] However, the solubility of boronic acids is often more complex due to their unique chemical nature.

Several factors influence the solubility of arylboronic acids like this compound:

-

Molecular Structure and Polarity : The presence of both a polar carboxylic acid group (-COOH) and a boronic acid group (-B(OH)₂) imparts a degree of polarity to the molecule. The large, non-polar naphthalene core, however, contributes significant hydrophobicity. The overall solubility will therefore be a balance between these competing characteristics.

-

Hydrogen Bonding : Both the carboxylic acid and boronic acid functionalities can act as hydrogen bond donors and acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding (e.g., ethers, ketones).

-

Dehydration and Boroxine Formation : A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the monomeric acid.[2]

-

Esterification : In the presence of diols or certain alcohols, boronic acids can form boronic esters. This transformation can significantly increase their solubility in organic solvents compared to the parent acids.

Based on these principles, we can make some qualitative predictions about the solubility of this compound in common organic solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate | The ability to form hydrogen bonds with the carboxylic and boronic acid groups will promote solubility. However, the large non-polar naphthalene core will limit high solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar functionalities of the solute. DMF and DMSO are often excellent solvents for a wide range of organic molecules. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility is expected to be moderate at best. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | While the naphthalene core may have favorable pi-pi stacking interactions with aromatic solvents, the polar functional groups will limit solubility. |

| Non-polar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity of the carboxylic and boronic acid groups will make it very difficult for the molecule to dissolve in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, rigorous experimental determination is necessary. The following are two widely accepted methods for determining the solubility of compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Analysis : Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution, typically in DMSO.

Methodology:

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent, commonly DMSO.

-

Serial Dilution : In a microplate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Monitoring : Incubate the microplate for a set period (e.g., 2-24 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Diagram of Solute-Solvent Interactions

Sources

A Senior Application Scientist's Guide to the Characterization of 5-Borono-1-Naphthoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Borono-1-Naphthoic Acid

In the landscape of modern medicinal chemistry and materials science, bifunctional molecules serve as critical scaffolds for innovation. This compound is a prime example of such a molecule, integrating two highly valuable functional groups—a boronic acid and a carboxylic acid—onto a rigid naphthalene core. This unique architecture makes it a powerful building block in drug discovery, enabling its use in Suzuki-Miyaura cross-coupling reactions while providing a handle for amide bond formation or other conjugations.[1] Its utility extends to the development of sensors and advanced materials where the boronic acid moiety's ability to reversibly bind with diols is exploited.[2]

A thorough and precise characterization of this compound is not merely an academic exercise; it is a prerequisite for its effective and reproducible application. Inconsistencies in purity, stability, or structural integrity can compromise entire research and development pipelines. This guide provides an in-depth, field-proven approach to the comprehensive characterization of this compound, moving beyond rote procedures to explain the scientific rationale behind each analytical choice.

Section 1: Foundational Physicochemical Properties

Before embarking on complex analytical procedures, a baseline understanding of the molecule's physical properties is essential. This data informs everything from solvent selection for reactions and chromatography to appropriate storage conditions. While specific experimental values for this compound are not centrally cataloged, the properties can be reliably predicted based on its constituent parts: 1-naphthoic acid and a bromo-analogue, which serve as excellent proxies.[3][4]

| Property | Value (Predicted/Analog-Based) | Rationale & Significance |

| Molecular Formula | C₁₁H₉BO₄ | Defines the elemental composition. |

| Molecular Weight | 216.00 g/mol | Critical for all stoichiometric calculations and mass spectrometry. |

| Appearance | White to off-white solid | Visual inspection is the first, simplest test of purity.[5] |

| Melting Point | >160 °C | A sharp melting point indicates high purity. Data is based on 1-naphthoic acid (161 °C) and 5-bromo-1-naphthoic acid.[3][6] |

| Solubility | Soluble in hot alcohol, ether; slightly soluble in hot water. | Based on 1-naphthoic acid.[5] Crucial for selecting solvents for NMR, HPLC, and reaction chemistry. |

| pKa | ~3-4 (Carboxylic Acid), ~8-9 (Boronic Acid) | The two distinct pKa values govern the molecule's charge state in different pH environments, impacting chromatographic retention and biological interactions. |

Section 2: The Unique Chemistry of Boronic Acids: A Characterization Challenge

Characterizing arylboronic acids requires an appreciation for their unique chemical equilibria. This understanding is key to avoiding common analytical pitfalls, such as misinterpreting mass spectra or observing variable chromatographic behavior.

The primary challenge arises from the propensity of boronic acids to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine .[7] This equilibrium is often influenced by temperature, solvent, and the presence of water.

A second critical equilibrium is the interconversion between the neutral, sp²-hybridized trigonal planar form and the anionic, sp³-hybridized tetrahedral boronate form, which occurs in the presence of Lewis bases (like water or hydroxide ions). This conversion is fundamental to the boronic acid's utility but complicates analysis if not properly controlled.

Caption: Key equilibria of arylboronic acids in solution.

Section 3: Comprehensive Analytical Workflow

A robust characterization of this compound relies on a multi-technique approach. No single method provides a complete picture; instead, data from spectroscopic, chromatographic, and thermal analyses are integrated to confirm structure, purity, and stability.

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, a suite of experiments is necessary.

-

¹H NMR: Provides information on the number and environment of protons. For this compound, the spectrum will show distinct signals for the aromatic protons on the naphthalene ring and exchangeable protons from the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups.

-

¹³C NMR: Confirms the carbon skeleton. Key signals to identify include the carboxyl carbon (~169 ppm) and the carbon atom directly attached to the boron, which will have a characteristic chemical shift and may show broadening due to the quadrupolar boron nucleus.[8]

-

¹¹B NMR: This is a specific and highly informative experiment for boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state. The sp²-hybridized boronic acid typically appears as a broad signal around +30 ppm, while the sp³-hybridized boronate ester or anion shifts upfield significantly.[9] This technique is invaluable for studying interactions with diols or changes in pH.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Expected Resonances: A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) and broad singlets for the COOH and B(OH)₂ protons, which will disappear upon D₂O exchange.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (several hours) due to the lower natural abundance of ¹³C and quadrupolar broadening effects.

-

Expected Resonances: Look for the carbonyl carbon (>165 ppm) and 10 distinct aromatic carbon signals, including the C-B signal.[8]

-

-

¹¹B NMR Acquisition: Use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.

-

Expected Resonance: A single, potentially broad signal between +25 and +35 ppm relative to a BF₃·OEt₂ external standard.

-

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for this non-volatile, polar molecule.[10]

Causality Behind the Method: The primary challenge in the MS analysis of boronic acids is their tendency to dehydrate in the gas phase, leading to the observation of ions corresponding to the boroxine trimer.[7] ESI is a "soft" ionization technique that minimizes this fragmentation, but careful optimization of source conditions (e.g., temperature, voltages) is still required. Analysis in negative ion mode is often advantageous as it can detect the deprotonated carboxylate [M-H]⁻ or the tetrahedral boronate [M+OH-H₂O]⁻.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Infuse the sample directly into an ESI mass spectrometer.

-

Data Acquisition (Negative Ion Mode):

-

Scan a mass range from m/z 100 to 800.

-

Expected Ions:

-

[M-H]⁻ at m/z 215.0

-

Potential adducts with solvent or anions.

-

Ions corresponding to the dehydrated trimer (boroxine) may also be present, especially at higher source temperatures.

-

-

-

Data Acquisition (High-Resolution MS): If available, use a high-resolution instrument (e.g., Orbitrap, TOF) to obtain an accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).

Chromatographic Purity Assessment

HPLC is the gold standard for determining the purity of small molecules and identifying any related impurities. For this compound, a reversed-phase (RP-HPLC) method is most appropriate.

Causality Behind Method Development: The choice of a C18 column is standard for aromatic compounds. The key variable is the mobile phase pH. Due to the presence of two acidic functional groups, the retention time of the molecule will be highly sensitive to the pH of the mobile phase.[9] An acidic mobile phase (e.g., pH 2-3 using formic or phosphoric acid) is typically used to suppress the ionization of both the carboxylic and boronic acid groups, ensuring a consistent retention time and good peak shape.[11][12]

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV/PDA detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would be 10-95% Solvent B over 20 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).[11]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5 mg/mL.

-

Analysis: Inject 5-10 µL. Purity is calculated from the peak area percentage of the main component relative to the total area of all observed peaks.

Thermal and Elemental Analysis

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can precisely determine the melting point and identify any phase transitions, while Thermogravimetric Analysis (TGA) reveals thermal stability and decomposition patterns.[7]

-

Elemental Analysis (CHN): This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C₁₁H₉BO₄) within a narrow margin (±0.4%), providing definitive proof of elemental composition and purity.

Section 4: Safety and Handling

Proper handling is crucial when working with any laboratory chemical. While specific toxicity data for this compound is limited, data from analogous compounds like 1-naphthoic acid and other arylboronic acids indicate that it should be handled as a potential irritant.[1][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong bases and oxidizing agents.[5]

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that provides the foundation for its successful application in research and development. By integrating data from NMR for structural verification, MS for molecular weight confirmation, HPLC for purity assessment, and other supportive techniques, a scientist can proceed with confidence in the quality and integrity of this versatile chemical building block. This guide serves as a framework for establishing a robust, scientifically-grounded analytical strategy, ensuring that the potential of this compound can be fully and reliably realized.

References

-

Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed. Retrieved from [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Retrieved from [Link]

-

Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1307. Retrieved from [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. (n.d.). Retrieved from [Link]

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. Retrieved from [Link]

-

5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605. (n.d.). PubChem. Retrieved from [Link]

-

1-Naphthoic acid | C11H8O2 | CID 6847. (n.d.). PubChem. Retrieved from [Link]

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). Hindawi. Retrieved from [Link]

-

1-Naphthoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

5-Bromo-1-naphthoic acid, min 96%, 100 grams. (n.d.). HBARSCI. Retrieved from [Link]

-

HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. (n.d.). SIELC. Retrieved from [Link]

-

HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC. Retrieved from [Link]

-

HPLC Methods for analysis of 2-Naphthoic Acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Separation of 8-Bromo-1-naphthoic acid on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

-

1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Rapid Characterization of Naphthenic Acids Using Differential Mobility Spectrometry and Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

-

5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 2. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 6. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: The Chemical Nature of Boronic Acids: A Foundation for Understanding Stability

An In-Depth Technical Guide to the Stability and Storage of 5-Borono-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the stability, storage, and handling of this compound. As a crucial building block in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, understanding its chemical vulnerabilities is paramount. The integrity of this reagent directly impacts experimental reproducibility, yield, and the purity of final compounds. This guide provides field-proven insights and detailed protocols to ensure the long-term viability and performance of this compound in a laboratory setting.

Boronic acids are organoboron compounds distinguished by the functional group -B(OH)₂. While they are notably more stable to air and moisture compared to many other organometallic reagents like Grignards or organolithiums, they possess inherent chemical properties that make them susceptible to degradation under specific conditions. The boron atom in this compound is electron-deficient, rendering it a Lewis acid. This electronic nature is the root of its reactivity and its primary degradation pathways. The stability of the carbon-boron bond is influenced by the electronic and steric properties of the naphthyl group to which it is attached.

Section 2: Primary Degradation Pathways

The utility of this compound is contingent on the integrity of its C-B bond. There are three principal degradation pathways that researchers must mitigate through proper handling and storage.

Dehydration to Boroxines

Boronic acids can undergo intermolecular dehydration, a process where three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine.[1] This is an equilibrium reaction, and the presence of water can hydrolyze the boroxine back to the parent boronic acid. However, the formation of boroxines alters the molecular weight and stoichiometry of the reagent, which can lead to significant errors in reaction setup. Complete characterization of boronic acids is often challenging because they readily form these stable cyclic anhydrides.[2]

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid moiety is replaced by a hydrogen atom.[3] This irreversible process converts this compound into 1-Naphthoic acid, rendering it inactive for cross-coupling reactions. This degradation is often catalyzed by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[1][3]

Oxidation

The electron-deficient boron center and the C-B bond are susceptible to oxidation.[3] Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond to form 5-Hydroxy-1-naphthoic acid and boric acid. This process is often slow but can be accelerated by light and the presence of oxidizing agents. Storing the compound under an inert atmosphere is a key preventative measure.[3]

Caption: The three primary degradation pathways for this compound.

Section 3: Optimal Storage and Handling Protocols

Adherence to stringent storage and handling protocols is the most effective strategy for preserving the quality and extending the shelf-life of this compound.

Recommended Storage Conditions

The stability of the compound is highly dependent on its physical state (solid vs. solution) and the storage environment.

| Form | Temperature | Duration | Atmosphere | Key Considerations |

| Solid Powder | -20°C | Long-term (≥3 years)[1] | Standard or Inert | Store in a tightly sealed, opaque container in a dry, well-ventilated place. Protect from moisture and light.[1] |

| 2-8°C | Short-term | Standard or Inert | Suitable for routine use; minimize opening and closing of the container. For long-term stability, -20°C is recommended.[1] | |

| In Solution | -20°C to -80°C | Short-term (≤1 month)[3] | Inert (Argon/Nitrogen) | Prepare solutions fresh whenever possible. If storage is required, use degassed anhydrous solvents and store under an inert atmosphere. |

Handling Best Practices

Proper technique when handling the solid reagent is critical to prevent the introduction of atmospheric moisture and oxygen.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.

-

Dispensing: Use clean, dry spatulas. Weigh out the desired amount quickly and reseal the container tightly immediately after use.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Chemical Incompatibilities

To prevent degradation, store this compound away from incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: Can promote the oxidation of the C-B bond.[3][4]

-

Strong Acids and Bases: Can catalyze protodeboronation.[3][4]

-

Moisture/Water: Promotes hydrolysis and dehydration to boroxines.[3][4]

Section 4: Assessing the Stability and Purity

Regularly assessing the purity of this compound, especially from older stock, is crucial for quality control. Several analytical techniques are suitable for this purpose.

Comparative Overview of Analytical Methods

| Method | Principle | Selectivity | Sensitivity (Typical) | Application |

| HPLC-UV | Separation by liquid chromatography with detection via UV absorbance. | Moderate to High | µg/mL to ng/mL | Routine purity checks and quantification of known impurities with UV chromophores.[6] |

| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Very High | ng/mL to pg/mL | Trace-level quantification and identification of unknown degradation products in complex matrices.[6][7] |

| GC-MS | Separation of volatile compounds by gas chromatography with mass-based detection. | High | ng/mL | Analysis of volatile impurities or those that can be derivatized to become volatile.[6] |

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like 1-Naphthoic acid.

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL. Aprotic solvents like acetonitrile are often preferred for sample preparation to minimize hydrolysis.[8]

-

Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if necessary.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Acquity BEH C18 or equivalent).[7]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Integrate the peaks and calculate the area percent of the main peak corresponding to this compound.

-

Identify potential degradation products by comparing retention times with known standards (e.g., 1-Naphthoic acid) or by using a mass spectrometer detector.

-

Section 5: Designing a Stability Study

A forced degradation study is an essential tool for understanding the stability profile of this compound, identifying potential degradation products, and developing stability-indicating analytical methods.[1]

Caption: A generalized experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[1]

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[1]

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[1]

-

Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).[1]

-

Control: Keep one vial at the recommended storage temperature (e.g., 4°C) protected from light.

-

-

Incubation: Incubate the vials under their respective conditions.

-

Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method described in Section 4.

-

Data Interpretation: Calculate the percentage of the remaining parent compound and identify the major degradation products by comparing them to reference standards or by using LC-MS for structural elucidation.

Conclusion

The chemical integrity of this compound is critical for its successful application in organic synthesis. While it is susceptible to degradation via dehydration, protodeboronation, and oxidation, its stability can be effectively maintained through stringent adherence to proper storage and handling protocols. The core principles are the exclusion of moisture and atmospheric oxygen, storage at low temperatures, and avoidance of chemical incompatibilities. By implementing the assessment protocols and stability studies outlined in this guide, researchers can ensure the quality of their reagent, leading to more reliable and reproducible scientific outcomes.

References

-

How to Store Boric Acid. Lab Alley. Available at: [Link]

-

What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

-

Understanding Boronic Acids: Properties, Handling, and Sourcing. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

-

Borate handling and storage. U.S. Borax. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

-

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

material safety data sheet - 1-naphthoic acid 97%. Available at: [Link]

-

1-Naphthoic Acid Pathway Map. Eawag-BBD. Available at: [Link]

-

1-Naphthoic acid - Wikipedia. Available at: [Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PMC - PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectral Characteristics of 5-Borono-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-Borono-1-naphthoic Acid

The convergence of a naphthalene core with both carboxylic and boronic acid functionalities endows this compound with a unique chemical profile. The naphthalene unit provides a rigid, aromatic platform, while the carboxylic acid offers a handle for amide bond formation and other derivatizations. The boronic acid group is particularly noteworthy for its ability to form reversible covalent bonds with diols, a property extensively utilized in the design of sensors for saccharides and other biologically important molecules. The strategic placement of the boronic acid at the 5-position and the carboxylic acid at the 1-position influences the electronic and steric environment of the naphthalene ring, which in turn dictates its reactivity and spectral properties. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and substitution pattern of the naphthalene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring, along with a characteristic downfield signal for the carboxylic acid proton and broad signals for the boronic acid protons. The predicted chemical shifts are based on the known spectrum of 1-naphthoic acid, with adjustments made to account for the electronic effects of the boronic acid substituent at the 5-position. The boronic acid group is a weak electron-withdrawing group, which will influence the chemical shifts of the protons on the same ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 12.0 | singlet (broad) | - |

| B(OH)₂ | 4.0 - 6.0 | singlet (broad) | - |

| H-8 | ~8.9 | doublet | ~8.5 |

| H-4 | ~8.2 | doublet | ~8.0 |

| H-2 | ~8.1 | doublet | ~7.5 |

| H-6 | ~7.8 | triplet | ~7.8 |

| H-3 | ~7.6 | triplet | ~7.7 |

| H-7 | ~7.5 | triplet | ~7.9 |

Disclaimer: The predicted data is based on the analysis of 1-naphthoic acid and related substituted naphthalenes. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are predicted based on the known spectrum of 1-naphthoic acid, with considerations for the substituent effects of the boronic acid group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-5 (C-B) | ~135 (broad) |

| C-4a | ~134 |

| C-8a | ~132 |

| C-1 | ~131 |

| C-8 | ~130 |

| C-4 | ~129 |

| C-2 | ~128 |

| C-6 | ~127 |

| C-3 | ~126 |

| C-7 | ~125 |

Disclaimer: The predicted data is based on the analysis of 1-naphthoic acid and related substituted naphthalenes. The signal for the carbon attached to boron (C-5) is expected to be broad due to quadrupolar relaxation of the boron nucleus. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): -2 to 14 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or higher, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the O-H and B-O stretching of the boronic acid, and the C-H and C=C stretching of the aromatic naphthalene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |

| B-O stretch (Boronic acid) | 1380 - 1310 | Strong |

| O-H bend (Boronic acid) | 1200 - 1100 | Medium |

| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |

Disclaimer: Predicted values are based on typical absorption ranges for these functional groups. The exact positions and intensities can be influenced by the molecular environment and sample preparation.

Experimental Protocol for FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum

For this compound (C₁₁H₉BO₄), the predicted exact mass is approximately 216.0594 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 216 would be expected. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules or radicals. The carboxylic acid group can readily lose a hydroxyl radical (-OH) or a carboxyl radical (-COOH). The boronic acid group can also undergo fragmentation.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source such as electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Mass Range: Scan a range appropriate to observe the molecular ion, for example, m/z 50-500.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important bifunctional molecule. The detailed experimental protocols offer practical guidance for researchers aiming to acquire their own high-quality spectral data. It is anticipated that this guide will facilitate further research and application of this compound in various scientific and technological fields.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 6847, 1-Naphthoic acid. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Hall, D. G. (Ed.). (2011).

An In-depth Technical Guide to 5-borono-1-naphthoic acid: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Naphthyl Boronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, aryl boronic acids stand out as exceptionally versatile building blocks. Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[1][2] Within this class of reagents, naphthyl boronic acids are of particular interest due to the unique properties conferred by the naphthalene scaffold. The rigid, planar, and lipophilic nature of the naphthalene ring system makes it a privileged motif in medicinal chemistry, often enhancing binding affinities to biological targets.[1]

This technical guide focuses on a specific, yet underexplored, member of this family: 5-borono-1-naphthoic acid. This molecule uniquely combines the reactivity of a boronic acid at the 5-position with a carboxylic acid at the 1-position of the naphthalene ring. This bifunctional arrangement opens up a myriad of possibilities for derivatization and incorporation into larger, more complex structures, making it a potentially valuable intermediate for researchers in pharmaceuticals, materials science, and chemical biology. Due to its limited commercial availability, a comprehensive understanding of its synthesis and properties is paramount for its effective utilization. This guide aims to provide a detailed overview of the molecular structure, physicochemical properties, a robust synthetic protocol, and the potential applications of this compound, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene core substituted with a boronic acid group [-B(OH)₂] at the C5 position and a carboxylic acid group [-COOH] at the C1 position. The presence of these two functional groups dictates its chemical behavior and potential applications.

Physicochemical Data

Direct experimental data for this compound is scarce in the literature. Therefore, the following table includes predicted values and experimental data for the closely related precursor, 5-bromo-1-naphthoic acid, for comparison.

| Property | This compound (Predicted/Estimated) | 5-bromo-1-naphthoic acid (Experimental) | Reference |

| Molecular Formula | C₁₁H₉BO₄ | C₁₁H₇BrO₂ | |

| Molecular Weight | 216.00 g/mol | 251.08 g/mol | [3] |

| Appearance | White to off-white solid | Off-white to gray solid | [4] |

| Melting Point | >200 °C (decomposes) | 270 °C | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, hot methanol), sparingly soluble in water. | Soluble in hot alcohol and ether, slightly soluble in hot water. | [5] |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | ~3.8 | [3] |

| pKa (Boronic Acid) | ~8.5 - 9.5 | N/A |

Synthesis and Reactivity

The most plausible and efficient synthetic route to this compound is via a palladium-catalyzed Miyaura borylation reaction, starting from the commercially available 5-bromo-1-naphthoic acid.[6][7][8] This reaction involves the cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation of 5-bromo-1-naphthoic acid